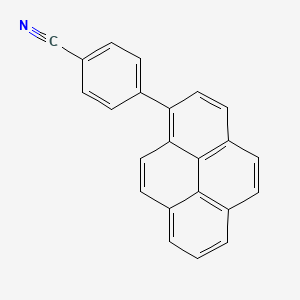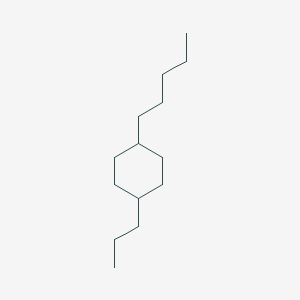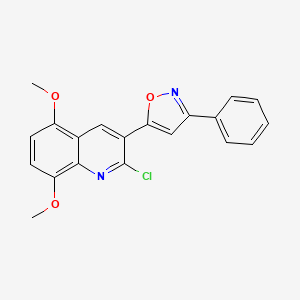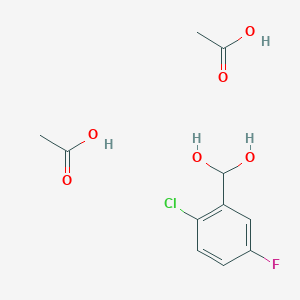
Acetic acid;(2-chloro-5-fluorophenyl)methanediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;(2-chloro-5-fluorophenyl)methanediol is a chemical compound that combines the properties of acetic acid and a substituted phenylmethanediol This compound is of interest due to its unique chemical structure, which includes both a carboxylic acid group and a substituted aromatic ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(2-chloro-5-fluorophenyl)methanediol typically involves the following steps:
Halogenation: The introduction of chlorine and fluorine atoms onto the aromatic ring can be achieved through electrophilic aromatic substitution reactions. Common reagents for this step include chlorine gas (Cl₂) and fluorine gas (F₂) or their respective halogenating agents.
Esterification: The final step involves the esterification of the hydroxylated aromatic compound with acetic acid. This can be achieved using acidic catalysts such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and hydroxylation processes, followed by esterification. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group, forming (2-chloro-5-fluorophenyl)methanol.
Substitution: The chlorine and fluorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of (2-chloro-5-fluorophenyl)methanol.
Substitution: Formation of substituted aromatic compounds with various functional groups.
科学研究应用
Acetic acid;(2-chloro-5-fluorophenyl)methanediol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of acetic acid;(2-chloro-5-fluorophenyl)methanediol involves its interaction with molecular targets such as enzymes and receptors. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The compound may also undergo metabolic transformations in the body, resulting in active metabolites that contribute to its overall activity.
相似化合物的比较
Similar Compounds
(2-chloro-5-fluorophenyl)acetic acid: Similar structure but lacks the methanediol group.
(2-chloro-5-fluorophenyl)methanol: Similar structure but lacks the acetic acid group.
(2-chloro-5-fluorophenyl)ethanol: Similar structure with an ethyl group instead of a methanediol group.
Uniqueness
Acetic acid;(2-chloro-5-fluorophenyl)methanediol is unique due to the presence of both acetic acid and methanediol groups, which can influence its reactivity and potential applications. The combination of chlorine and fluorine atoms on the aromatic ring further enhances its chemical properties and potential biological activity.
属性
CAS 编号 |
571903-68-9 |
|---|---|
分子式 |
C11H14ClFO6 |
分子量 |
296.67 g/mol |
IUPAC 名称 |
acetic acid;(2-chloro-5-fluorophenyl)methanediol |
InChI |
InChI=1S/C7H6ClFO2.2C2H4O2/c8-6-2-1-4(9)3-5(6)7(10)11;2*1-2(3)4/h1-3,7,10-11H;2*1H3,(H,3,4) |
InChI 键 |
ZZPSDFORELGLQR-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)O.CC(=O)O.C1=CC(=C(C=C1F)C(O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Pyrrolidinecarboxamide, 1-([1,1'-biphenyl]-4-ylcarbonyl)-N-[(2S)-2-hydroxy-2-phenylethyl]-4-(methoxyimino)-, (2S,4Z)-](/img/structure/B14241822.png)
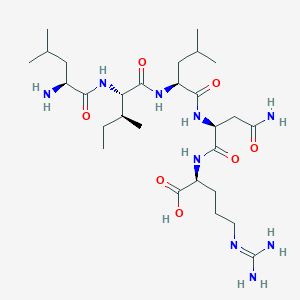
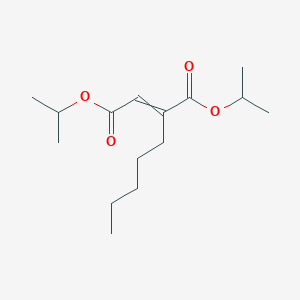
![(2R)-2-{[(4S)-Dec-1-en-4-yl]amino}-4-phenylbut-3-en-1-ol](/img/structure/B14241849.png)

![(3S)-3-[(2S)-butan-2-yl]-6-fluoro-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B14241859.png)
![2,2,7,7-Tetrafluorobicyclo[2.2.1]heptane](/img/structure/B14241862.png)
![N-{4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridin-2-yl}pentanamide](/img/structure/B14241869.png)
![1,4-Bis[2-(ethenyloxy)ethyl]cyclohexane](/img/structure/B14241874.png)
![4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfinyl)phenyl]-1,3-thiazol-5-yl}-2,6-dimethylpyridine](/img/structure/B14241881.png)
![4-Chloro-6-[(3-hydroxypropylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14241883.png)
